molecular formula C15H11Cl2NO B11563172 (2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide CAS No. 306745-88-0

(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide

Cat. No.: B11563172
CAS No.: 306745-88-0
M. Wt: 292.2 g/mol
InChI Key: NFSXMJBBJBVWBD-MDZDMXLPSA-N
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Description

(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a phenylprop-2-enamide structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a temperature of around 60-70°C for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its bioactive effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,6-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenylprop-2-enamide groups. These features contribute to its distinct chemical reactivity and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

306745-88-0

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(17)15(12)18-14(19)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19)/b10-9+

InChI Key

NFSXMJBBJBVWBD-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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